Galactan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

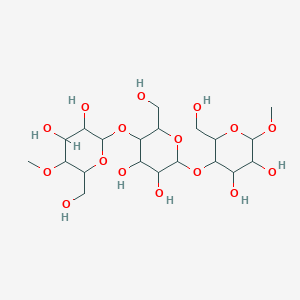

Galactan is a polysaccharide consisting of polymerized galactose . It is found in natural sources and contains a core of galactose units connected by α (1→3) or α (1→6), with structures containing other monosaccharides as side-chains . Galactan is primarily found in terrestrial plants and other organisms but is most abundant in red marine macroalgae . They are mainly represented by agars and carrageenans which have been largely investigated and used in industry for their unique rheological properties .

Synthesis Analysis

The synthesis of linear and branched (1→4)-D-galactans has been reported. The process involves the regioselective ring opening of a 4,6-O-naphthylidene protecting group followed by glycosylation using phenyl thioglycoside donors .

Molecular Structure Analysis

Galactan is composed of D-galactose (75%) and L-galactose (25%). Its precise structure has been elucidated using a series of disaccharides and trisaccharides that were purified from mild acid hydrolyzed galactan and characterized by 1D/2D NMR spectroscopy .

Chemical Reactions Analysis

Sulfated galactans have been found to have anticoagulant activity due to enhanced inhibition of thrombin and factor Xa by antithrombin and/or heparin cofactor II . Also, the enzymatic mechanism of Galactan synthase 1 (GalS1) has been studied, which transfers galactose and arabinose to either extend or cap the β-1,4-galactan side chains of Rhamnogalacturonan I (RGI), a structurally complex pectic polysaccharide .

Physical And Chemical Properties Analysis

Physico-chemical properties of galactan include color evaluation, flow properties, syneresis, light transmittance, pasting properties, texture, and particle size . The average molecular weight (Mw) for galactan and its fractions was calculated between 98.2%–243.7 kDa .

Aplicaciones Científicas De Investigación

Polysaccharide in Terrestrial Plants and Marine Macroalgae

Galactan is a generic term to design a very large family of polysaccharides identified in terrestrial plants and other organisms but above all in red marine macroalgae . They are mainly represented by agars and carrageenans .

Rheological Properties

Galactans present shared features such as their high density of hydroxyl functions (-OH) leading to a hydrophilic character and a high capacity to establish a hydrogen bond network . They extensively modify the rheology of aqueous media into which they are introduced, even at low concentrations .

Thickening and Gelling Agents

Galactans have functional properties as thickening and gelling agents . In the case of sulfated galactans such as carrageenans and agars, these properties are reinforced by their sulfate contents which give an anionic character able to interact with other compounds .

Antioxidant Activities

The extracts containing lots of natural pigments and phenols showed excellent antioxidant activities, attributing their applications in functional food and cosmetics .

Pharmacological Uses

The wide range of potential pharmacological uses, especially as anticoagulants and antithrombotics, is the main reason for the increasing interest in these sugars . Both natural and clinical actions of sulfated galactans have a direct relation to their structural features .

Structural Insights

The structure of sulfated galactans from marine red macroalgae, despite a simple backbone composed of a disaccharidic unit, is in fact highly complex depending on its substitution by (i) sulfate groups, (ii) non-galactose monosaccharides, (iii) the nature of galactose stereoisomers, and (iv) the presence of 3,6-anhydrogalactose .

Impact on Morphology

Studies have been conducted to understand the impact on morphology of galactan after irradiation treatment .

Mecanismo De Acción

Target of Action

Galactan, a polysaccharide primarily composed of galactose units, is widely distributed in terrestrial plants and macroalgae . It interacts with various biological targets, including macrophages , Toll-like receptor 2 , and potentially other cell types involved in immune response . These targets play crucial roles in immune response, cell signaling, and maintaining homeostasis .

Mode of Action

Galactan interacts with its targets to induce various biological effects. For instance, a specific type of galactan, 3-O-methylated-galactan, has been shown to polarize macrophages, leading to enhanced secretion of the cytokine TNF-α . This interaction results in cytotoxic effects on certain cancer cells . The mode of action involves targeting Toll-like receptor 2 and activation of MAPKs and NF-κB signaling pathways .

Biochemical Pathways

Galactan’s interaction with its targets affects several biochemical pathways. In the case of macrophages, galactan influences the polarization process, which involves various signaling pathways, including MAPKs and NF-κB . These pathways play a crucial role in immune response and inflammation, leading to downstream effects such as enhanced cytokine secretion and cytotoxic effects on cancer cells .

Pharmacokinetics

It is known that non-absorbed galactan is vigorously fermented by gastrointestinal microflora . This fermentation process can lead to the production of short-chain fatty acids and decrease the generation and absorption of ammonia .

Result of Action

The interaction of galactan with its targets and the subsequent changes in biochemical pathways result in various molecular and cellular effects. For instance, the polarization of macrophages by galactan leads to enhanced secretion of cytokine TNF-α, which has cytotoxic effects on certain cancer cells . Additionally, galactan has been reported to have antitumor effects .

Action Environment

The action of galactan can be influenced by various environmental factors. For instance, the structural properties of galactan, such as its sulfation patterns, can greatly influence its functional properties . Moreover, the presence of 3,6-anhydrogalactopyranose residues in galactans can increase the flexibility of the galactan chains and allow larger contraction of the random coil structure . These factors can affect the rheological properties of galactan and its interaction with other compounds .

Direcciones Futuras

Recent studies have shown that galactans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages . This opens up new possibilities for the development of galactans as pharmaceutical drugs in the field of thrombosis . Also, the structural and biochemical insights into a modular β-1,4-galactan synthase in plants have provided a new model for pectic galactan side-chain addition .

Propiedades

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O16/c1-30-15-6(3-21)33-19(13(28)9(15)24)36-17-8(5-23)34-20(14(29)11(17)26)35-16-7(4-22)32-18(31-2)12(27)10(16)25/h6-29H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRUXGRHTJRKNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609650 |

Source

|

| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol | |

CAS RN |

39300-87-3 |

Source

|

| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)

![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)